1-Iodoheptafluorobut-1-ene

Description

Significance of Perfluoroalkenyl Iodides in Contemporary Chemical Research

The significance of perfluoroalkenyl iodides, including 1-iodoheptafluorobut-1-ene, in contemporary chemical research is multifaceted. Their utility stems from the polarized nature of the carbon-iodine bond, influenced by the strongly electron-withdrawing perfluoroalkenyl group. This makes the iodine atom a good leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These compounds are pivotal in the synthesis of a wide range of fluorinated organic materials, pharmaceuticals, and agrochemicals. The introduction of a perfluoroalkenyl moiety can significantly alter the biological and physical properties of a molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.

Perfluoroalkenyl iodides are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Stille reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions allow for the precise and efficient construction of complex molecular architectures that would be difficult to achieve through other synthetic routes. For instance, the Sonogashira coupling of a perfluoroalkenyl iodide with a terminal alkyne provides access to conjugated enynes, which are important structural motifs in materials science and natural product synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org

Historical Context of Fluorinated Organoiodine Compounds

The journey into the world of fluorinated compounds began long before the isolation of elemental fluorine itself. Early explorations in the 19th century laid the groundwork for what would become the vast field of organofluorine chemistry. The first organofluorine compound is said to have been synthesized by Alexander Borodin in 1862 through a halogen exchange reaction. wikipedia.org This fundamental transformation, replacing a halogen with fluoride (B91410), remains a cornerstone of industrial fluorochemical production.

The development of organoiodine chemistry also has a rich history, with the first hypervalent iodine compound, (dichloroiodo)benzene, being prepared in 1886. arkat-usa.org However, the convergence of these two fields, leading to fluorinated organoiodine compounds, gained significant momentum in the mid-20th century with the burgeoning demand for new materials and pharmaceuticals. The unique properties of the carbon-fluorine bond, the strongest single bond in organic chemistry, coupled with the reactivity of the carbon-iodine bond, opened up new avenues for synthetic chemists. wikipedia.org

The industrial-scale production of fluorinated compounds took off in the 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants. wikipedia.org This spurred further research into the synthesis and reactivity of a wide array of organofluorine molecules, including those containing iodine. The development of new fluorinating agents and synthetic methodologies throughout the 20th century has made complex molecules like this compound accessible for academic and industrial research.

Academic Research Trajectories of this compound

While extensive literature specifically on this compound is not widespread, its academic research trajectory can be understood by examining studies on structurally similar perfluoroalkenyl iodides. Research in this area has primarily focused on the synthesis and reaction chemistry of these compounds.

Synthesis: The preparation of this compound and its isomers typically involves the addition of iodine monofluoride (IF) or a related iodofluorinating reagent to a perfluorinated alkyne. Another common approach is the reaction of perfluoroalkenes with iodine and a fluoride source. The stereoselectivity of these reactions, yielding either the (E) or (Z) isomer, is a key area of investigation, as the geometry of the double bond is often retained in subsequent reactions.

Reaction Chemistry: A significant portion of the academic research on perfluoroalkenyl iodides revolves around their participation in cross-coupling reactions. The high reactivity of the vinyl iodide bond allows for coupling with a variety of partners under palladium catalysis. organic-chemistry.orgorganic-chemistry.orgmdpi.com For example, the Sonogashira coupling with terminal alkynes provides a reliable method for the formation of fluorinated enynes. wikipedia.orgorganic-chemistry.orglibretexts.org

Another area of exploration is their use in cycloaddition reactions. libretexts.orgyoutube.com The electron-deficient nature of the perfluoroalkenyl system makes them potential dienophiles in Diels-Alder reactions, offering a route to highly functionalized cyclic and polycyclic fluorinated compounds. wikipedia.org The regioselectivity and stereoselectivity of these cycloadditions are active areas of study.

Furthermore, the radical reactions of perfluoroalkenyl iodides are also of interest. The carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkenyl radical. This reactive intermediate can then participate in various addition and substitution reactions, expanding the synthetic utility of these compounds.

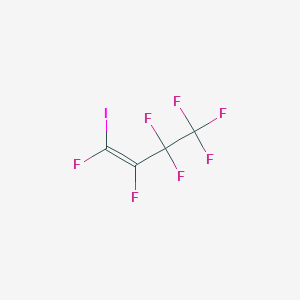

Structure

3D Structure

Properties

Molecular Formula |

C4F7I |

|---|---|

Molecular Weight |

307.94 g/mol |

IUPAC Name |

(E)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene |

InChI |

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1+ |

InChI Key |

QXJDESBAUIILLG-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C(/F)\I)(\C(C(F)(F)F)(F)F)/F |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(F)F)F |

Origin of Product |

United States |

Reaction Chemistry and Transformation Pathways of 1 Iodoheptafluorobut 1 Ene

Substitution Reactions Involving the Iodine Moiety

The iodine atom in 1-iodoheptafluorobut-1-ene can be displaced by various nucleophiles through a nucleophilic substitution mechanism. While classical S_N2 reactions are characteristic of sp³-hybridized carbons, analogous substitutions can occur at sp² centers, particularly when activated by electron-withdrawing groups, as is the case with perfluoroalkenes. These reactions proceed via a bimolecular mechanism where the rate is dependent on the concentration of both the substrate and the attacking nucleophile. masterorganicchemistry.comyoutube.com

The mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the iodine. This attack occurs from the "back side" relative to the leaving group, leading to an inversion of configuration at the reaction center if it is chiral. lumenlearning.comlibretexts.org In the case of an alkene, this can influence the geometry of the resulting product. The process is a single, concerted step, passing through a high-energy transition state without the formation of a stable intermediate. masterorganicchemistry.comlumenlearning.com The facility of these S_N2@I (substitution, nucleophilic, bimolecular at iodine) reactions makes them an effective method for the functionalization of perfluoroalkyl halides with various nucleophiles, including those derived from heterocycles.

Nucleophilic Reactivity and Perfluoroalkylation Transformations

A significant pathway in the chemistry of this compound involves its conversion into a powerful nucleophilic reagent, which can then be used to introduce the heptafluorobutenyl group into a wide range of molecules.

The perfluoroalkenyl anion of this compound can be generated through reduction with a potent organic reducing agent such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE). lumenlearning.com TDAE is a strong electron donor capable of reducing perfluoroalkyl iodides. youtube.comleah4sci.com The reaction involves the transfer of electrons from TDAE to the this compound molecule, leading to the cleavage of the carbon-iodine bond and the formation of the heptafluorobut-1-en-1-yl anion. This method is analogous to procedures developed for generating the trifluoromethyl anion from trifluoromethyl iodide and has been successfully extended to longer perfluoroalkyl chains. leah4sci.com

Once generated, the heptafluorobut-1-en-1-yl anion serves as a potent nucleophile for perfluoroalkylation reactions. It readily attacks various organic electrophiles.

Aldehydes and Ketones: The reaction with aldehydes and ketones proceeds via a classic nucleophilic addition to the carbonyl group. libretexts.org The perfluoroalkenyl nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically during aqueous workup, yields the corresponding perfluoroalkenylated secondary or tertiary alcohol. lumenlearning.comlibretexts.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org Irradiation has been shown to be beneficial in these reactions. lumenlearning.com

Acyl Chlorides: The expected reaction with acyl chlorides follows a nucleophilic acyl substitution pathway. The heptafluorobut-1-en-1-yl nucleophile would attack the highly electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This addition is followed by the elimination of the chloride leaving group, reforming the carbon-oxygen double bond and resulting in the formation of a perfluoroalkenylated ketone. libretexts.orgyoutube.com

The table below summarizes the outcomes of reacting the TDAE-generated nucleophile with these electrophiles.

| Electrophile | Reagent System | Product Type |

| Aldehydes (R-CHO) | 1. TDAE / 2. H₃O⁺ | Secondary Perfluoroalkenylated Alcohol |

| Ketones (R₂C=O) | 1. TDAE / 2. H₃O⁺ | Tertiary Perfluoroalkenylated Alcohol |

| Acyl Chlorides (R-COCl) | 1. TDAE | Perfluoroalkenylated Ketone |

Data based on established reactivity patterns of perfluoroalkyl nucleophiles and organic electrophiles. lumenlearning.comlibretexts.orgyoutube.com

Direct substitution on the carbon-iodine bond allows for the introduction of various heteroatoms.

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can displace the iodide from this compound. youtube.comlibretexts.org The reaction typically follows an S_N2-type mechanism, forming a new carbon-nitrogen bond. This provides a direct route to perfluoroalkenylated amines.

Sulfur Nucleophiles: Thiols can be converted to their conjugate bases, thiolates, which are excellent nucleophiles. libretexts.org Thiolates readily react with perfluoroalkyl iodides in S_N2 reactions to form perfluoroalkenylated sulfides (thioethers). libretexts.org The high nucleophilicity of sulfur makes this a very efficient transformation. msu.edu

Oxygen Nucleophiles: While oxygen nucleophiles like alcohols and water can react, they are generally less potent than their nitrogen or sulfur counterparts. msu.edu The reactions often require harsher conditions or the use of the more reactive alkoxide or phenoxide forms to achieve substitution on the C-I bond, yielding perfluoroalkenylated ethers. libretexts.orgyoutube.com

The table below outlines the functionalization with various heteroatom nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Class |

| Nitrogen | Primary Amine (R-NH₂) | Secondary Perfluoroalkenylated Amine |

| Sulfur | Thiolate (R-S⁻) | Perfluoroalkenylated Sulfide |

| Oxygen | Alkoxide (R-O⁻) | Perfluoroalkenylated Ether |

Data based on general principles of nucleophilic substitution. youtube.comlibretexts.org

Radical Processes and Addition Reactions

Beyond two-electron nucleophilic pathways, this compound can engage in radical reactions, typically initiated by a single-electron transfer.

Perfluoroalkylation of Unsaturated Substrates (e.g., Alkenes, Terminal Alkynes)

The introduction of a perfluoroalkyl group can significantly alter the biological and chemical properties of organic molecules. This compound serves as a source for the heptafluorobutenyl group in reactions with unsaturated substrates like alkenes and terminal alkynes. These reactions often proceed via radical mechanisms.

Research into the perfluoroalkylation of alkenes has shown that perfluoroalkyl iodides can add across the double bond, often initiated by radical initiators or photochemically. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of perfluoroalkyl iodides suggests its utility in such transformations. researchgate.net For instance, a study on the α-perfluoroalkylation and β-alkynylation of unactivated alkenes using perfluoroalkyl iodides demonstrates the generation of perfluoroalkyl radicals that add to the alkene. wikipedia.org A similar reactivity can be anticipated for this compound.

In the context of terminal alkynes, perfluoroalkyl iodides have been shown to participate in iodo-perfluoroalkylation reactions, yielding products with high regioselectivity. nih.gov This suggests that this compound could react with terminal alkynes to produce heptafluorobutenyl-substituted iodoalkenes, which are valuable synthetic intermediates.

A representative reaction scheme for the radical addition of a perfluoroalkyl iodide to an alkene is shown below:

Table 1: Examples of Perfluoroalkylation Reactions with Perfluoroalkyl Iodides

| Substrate | Perfluoroalkyl Iodide | Product Type | Reference |

| Unactivated Alkenes | Various RfI | α-Perfluoroalkyl-β-alkynyl ketones | wikipedia.org |

| Terminal Alkynes | Various RfI | Iodo-perfluoroalkylation products | nih.gov |

| Alkenoic Esters/Acids | Various RfI | Adducts leading to lactones | researchgate.net |

Reductive Dehalogenation Reactions

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. In the case of this compound, this would lead to the formation of heptafluorobut-1-ene. This transformation is significant as it provides a pathway to valuable hydrofluorocarbons.

While specific literature on the reductive dehalogenation of this compound is not prevalent in the provided search results, general methods for the reductive deiodination of organic iodides can be applied. For instance, catalytic hydrogenation using a palladium catalyst or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst are common methods for such transformations.

Furthermore, a study on the degradation of per- and polyfluoroalkyl substances (PFAS) highlights the concept of reductive defluorination. nih.gov The study mentions the hydrodefluorination of perfluorobutane sulfonate (PFBS), where a C-F bond is replaced by a C-H bond. nih.gov This process, while focused on C-F bonds, underscores the feasibility of reductively cleaving carbon-halogen bonds in highly fluorinated molecules. The C-I bond in this compound is significantly weaker than a C-F bond, making its reductive cleavage more facile.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-I bond, is an excellent substrate for such transformations.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are fundamental in modern organic synthesis. wikipedia.orglookchem.com These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. wikipedia.org

This compound can readily participate in these reactions. For example, in a Suzuki-Miyaura coupling, it can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form aryl-substituted heptafluorobutenes. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst (Typical) | Reference |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium | wikipedia.org |

| Stille | Organotin compound + Organic halide | Palladium | wikipedia.org |

| Heck | Alkene + Organic halide | Palladium | lookchem.com |

| Negishi | Organozinc compound + Organic halide | Palladium or Nickel | wikipedia.org |

| Sonogashira | Terminal alkyne + Organic halide | Palladium/Copper | wikipedia.org |

Polyfluoroalkenyltrialkylsilanes and their germanium analogs are valuable synthetic intermediates, finding use in various transformations. The synthesis of vinylsilanes from vinyl iodides is a well-established process, often achieved through silylation reactions catalyzed by transition metals like palladium or copper. organic-chemistry.org

While direct examples with this compound are scarce in the provided results, the general methodology for converting vinyl iodides to vinylsilanes can be applied. One common approach involves the reaction of the vinyl iodide with a silylating agent, such as hexamethyldisilane, in the presence of a palladium catalyst. Alternatively, copper-catalyzed silylation of vinyliodonium salts with zinc-based silicon reagents offers a high-yielding route to vinylsilanes. organic-chemistry.org

A study on the reaction of perfluoroalkyl-α-iodoalkyl-silanes indicates that these compounds can undergo dehydrohalogenation to form (E)-perfluoroalkyl-alkenyl silanes. lookchem.com This suggests a potential two-step route to heptafluorobutenylsilanes starting from a precursor that could be derived from this compound.

Defluorinative Transformations

Defluorinative transformations are an emerging area of research, offering novel pathways to functionalized organofluorine compounds by selectively breaking C-F bonds.

A significant advancement in the chemistry of fluoroalkenes is the development of intermolecular defluorinative vicinal diamination. A recent study has demonstrated a protocol for the reaction of fluoroalkenyl iodides with sulfonamides to produce fluorinated 1,2-enediamines. lookchem.comorganic-chemistry.org This reaction proceeds without the need for a transition metal catalyst. lookchem.com

In this transformation, the multiple halogen atoms (iodine and fluorine) on the fluoroalkene act as "activators," facilitating the formation of C-N bonds. lookchem.com The reaction of this compound with a sulfonamide under these conditions would be expected to yield a heptafluorobutenyl-containing 1,2-enediamine, a class of compounds with potential applications in medicinal chemistry and materials science.

Table 3: Intermolecular Defluorinative Vicinal Diamination

| Reactants | Product | Key Features | Reference |

| Fluoroalkenyl Iodides + Sulfonamides | Fluorinated 1,2-enediamines | Transition-metal-free, good functional group tolerance | lookchem.comorganic-chemistry.org |

Applications of 1 Iodoheptafluorobut 1 Ene in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Fluorinated Organic Compounds

1-Iodoheptafluorobut-1-ene serves as a fundamental starting material for the synthesis of a variety of fluorinated organic compounds. The presence of both a reactive carbon-iodine bond and a perfluoroalkenyl group allows for a range of chemical transformations. Chemists utilize this building block to construct more complex molecules that benefit from the unique properties imparted by fluorine atoms, such as enhanced thermal stability, lipophilicity, and metabolic resistance. The strategic incorporation of fluorine can be crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.

Utility in Introducing Perfluoroalkyl Moieties into Complex Molecular Architectures

The introduction of perfluoroalkyl chains into intricate molecular frameworks is a key application of this compound. These moieties can significantly alter the physical, chemical, and biological properties of the parent molecule. Radical reactions are a common strategy, where the weak carbon-iodine bond can be homolytically cleaved to generate a perfluoroalkenyl radical. This reactive intermediate can then add across alkenes and alkynes, forming new carbon-carbon bonds and incorporating the perfluoroalkyl group. This method is particularly valuable for modifying complex natural products and other bioactive molecules where traditional fluorination methods may not be suitable.

Synthesis of Diverse Fluoroalkyl-Substituted Compounds and Derivatives

The reactivity of this compound enables the synthesis of a broad spectrum of fluoroalkyl-substituted compounds. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for this purpose. In a Sonogashira coupling, this compound can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a conjugated enyne. This reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it a highly versatile tool for creating complex fluorinated molecules.

Table 1: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-3-heptafluorobuten-1-yne |

Precursor for Specialty Fluorinated Materials and Reagents

Beyond its direct incorporation into organic molecules, this compound is a valuable precursor for the synthesis of specialized fluorinated materials and reagents.

Formation of Perfluoroalkylphosphonic and Bis(perfluoroalkyl)phosphinic Acids

Perfluoroalkylphosphonic acids and their derivatives are important compounds with applications in materials science and as surfactants. The reaction of this compound with phosphites, such as triethyl phosphite (B83602), can lead to the formation of diethyl (heptafluorobut-1-en-1-yl)phosphonate. This reaction, often initiated by radical or thermal means, involves the addition of the phosphite to the double bond and subsequent elimination of ethyl iodide. Further hydrolysis of the resulting phosphonate (B1237965) ester yields the corresponding perfluoroalkylphosphonic acid. Under specific conditions, the reaction can also lead to the formation of bis(perfluoroalkyl)phosphinic acids.

Derivatization to Fluorovinyl Acetates and β,β-Difluoro Carboxylates

This compound can be transformed into other valuable fluorinated building blocks. For instance, its reaction with a suitable acetate (B1210297) source under palladium catalysis can yield heptafluorobut-1-en-1-yl acetate, a fluorovinyl acetate derivative. Furthermore, through a series of transformations, it can be a precursor for the synthesis of β,β-difluoro carboxylates. While direct conversion is complex, multi-step synthetic sequences involving the manipulation of the iodo and perfluoroalkenyl groups can lead to the formation of these valuable difluorinated carbonyl compounds. These compounds are of interest as potential enzyme inhibitors and in medicinal chemistry.

Contributions to Late-Stage Functionalization Strategies in Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late stage of its synthesis. researchgate.netsigmaaldrich.commiami.edu This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. researchgate.netsigmaaldrich.commiami.edu this compound can play a role in LSF by providing a means to introduce a perfluoroalkyl group into a drug candidate or other bioactive molecule. The reactivity of the carbon-iodine bond allows for its use in various coupling reactions, enabling the attachment of the heptafluorobutenyl moiety to a complex scaffold, potentially enhancing its biological activity or pharmacokinetic profile.

Advanced Analytical Techniques for Characterization of 1 Iodoheptafluorobut 1 Ene and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-iodoheptafluorobut-1-ene. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and their connectivity can be obtained.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. wikipedia.org The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine (C-F) and carbon-carbon double (C=C) bonds. The C-F bond vibrations typically appear in the region of 1000-1400 cm⁻¹. The C=C stretching vibration in an alkene generally absorbs in the range of 1640-1680 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification by comparison with a known spectrum. docbrown.info

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C-F | Stretch | 1000 - 1400 |

| C=C | Stretch | 1640 - 1680 docbrown.info |

| =C-H | Stretch | 3010 - 3095 docbrown.info |

| C-H (Alkyl) | Stretch | 2860 - 2975 docbrown.info |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). docbrown.info For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (307.94 g/mol ). nih.gov The fragmentation pattern, which shows the relative abundance of different fragments, can provide valuable structural information. docbrown.info The presence of iodine is often indicated by a characteristic peak at m/z 127, corresponding to the iodine atom. docbrown.info

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing mixtures of volatile compounds. botanyjournals.com The sample is first separated into its individual components by the gas chromatograph, and then each component is analyzed by the mass spectrometer. researchgate.net This allows for the identification and quantification of this compound and its derivatives in a complex matrix. researchgate.net

Chemometric Approaches for Qualitative Analysis of Related Fluorinated Compounds

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly useful for the qualitative analysis of complex datasets generated from the analysis of fluorinated compounds.

Wavelength Correlation (WC) in Spectral Analysis

Wavelength correlation is a technique used in spectral analysis to identify relationships between different spectral features. In the context of fluorinated compounds, this can involve correlating absorption bands in infrared or UV-Vis spectra to specific structural motifs. For example, a change in the position or intensity of a particular absorption band across a series of related compounds can be correlated with a systematic change in their chemical structure. Two-dimensional infrared correlation spectroscopy can be employed to reveal more complex relationships and enhance spectral resolution by analyzing multiple spectra simultaneously. wikipedia.org

Principal Component Analysis (PCA) for Data Exploration

Principal Component Analysis (PCA) is a powerful multivariate statistical method used to reduce the dimensionality of complex datasets. trihydro.com It transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. trihydro.com In the analysis of fluorinated compounds, PCA can be applied to datasets from various analytical techniques, such as NMR or MS, to identify patterns and group samples based on their chemical similarities. trihydro.comnih.gov For instance, PCA has been successfully used to assess datasets of per- and polyfluoroalkyl substances (PFAS) to identify contamination sources and understand their chemical diversity. trihydro.comresearchgate.net By plotting the principal components against each other, it is possible to visualize the relationships between different samples and identify outliers or clusters of similar compounds. researchgate.net

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to build a model for a single class of samples and then determine if new, unknown samples belong to that class. researchgate.netresearchgate.net The "soft" aspect of the name indicates that a sample can potentially be classified into more than one class or none at all. researchgate.net The core of SIMCA lies in building a Principal Component Analysis (PCA) model for each defined class of data. researchgate.net

The primary goal of SIMCA is to define a "space" that encapsulates the characteristic variations of a particular class. This is achieved by performing PCA on a training set of data known to belong to that class. The significant principal components (PCs) from this analysis define a hyperplane that models the data structure of the class. researchgate.net New samples are then projected onto this model, and their distance to the model is calculated. If the distance falls within a statistically determined threshold, the sample is considered to belong to that class. researchgate.net

Hypothetical Application in the Analysis of this compound Derivatives:

Consider a scenario where a chemical process is intended to synthesize a specific derivative of this compound, for instance, a substituted perfluoroalkene. To ensure the quality and consistency of the final product, it is crucial to differentiate between batches that meet the quality specifications and those that contain significant impurities or are from a different synthetic route.

A SIMCA model could be built using spectroscopic data (e.g., from Infrared or Raman spectroscopy) from several batches of the "standard" high-quality derivative. This would create a model representing the acceptable range of variation for this specific compound.

Table 1: Hypothetical SIMCA Model Parameters for a High-Quality this compound Derivative Batch

| Parameter | Value | Description |

| Number of Principal Components | 3 | The number of significant PCs retained to model the class. |

| Explained Variance (R²X) | 0.96 | The proportion of the variance in the training data explained by the model. |

| Critical Distance (95% Confidence) | 1.85 | The statistical limit for the residual distance of a sample from the model. |

New batches of the derivative can then be analyzed, and their spectral data can be projected onto the established SIMCA model. The results can be visualized in a Coomans' plot, which shows the distance of each sample to the models of two different classes.

Table 2: Hypothetical Classification of New Batches using the SIMCA Model

| Batch ID | Sample Distance to Model | Classification |

| Batch_A_001 | 1.23 | Accepted (Within Class) |

| Batch_A_002 | 1.57 | Accepted (Within Class) |

| Batch_B_001 | 2.15 | Rejected (Outside Class) |

| Batch_C_001 | 0.98 | Accepted (Within Class) |

In this hypothetical example, Batches A and C fall within the critical distance of the model and are therefore classified as conforming to the high-quality standard. Batch B, however, has a distance greater than the critical value, indicating it is significantly different from the standard and is thus rejected or flagged for further investigation.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised chemometric technique used for classifying samples into predefined groups. wur.nlnih.gov Unlike SIMCA, which builds a model for each class independently, PLS-DA is a discriminant method that aims to maximize the separation between different classes. wur.nl It achieves this by rotating the PCA components to find the maximum covariance between the spectral data (X-variables) and a dummy variable (Y-variable) that represents the class membership.

The output of a PLS-DA model includes scores plots, which visualize the separation between the different classes, and loadings plots, which indicate the variables (e.g., specific wavenumbers in a spectrum) that are most influential in discriminating between the classes.

Hypothetical Application in Differentiating Isomers of this compound Derivatives:

Let's imagine a scenario where a reaction produces a mixture of two isomeric derivatives of this compound: Isomer A and Isomer B. A key analytical task is to rapidly and reliably distinguish between these two isomers.

A PLS-DA model can be built using a training set of samples where the isomeric identity of each sample has been confirmed by a reference method (e.g., Nuclear Magnetic Resonance spectroscopy). The spectroscopic data (for instance, from Gas Chromatography-Mass Spectrometry) of these known samples would be used as the X-variables, and the class identity (Isomer A or Isomer B) as the Y-variable.

Table 3: Hypothetical PLS-DA Model Performance for Isomer Differentiation

| Parameter | Value | Description |

| Number of Latent Variables | 2 | The number of components used in the PLS model. |

| R²X (cumulative) | 0.92 | The cumulative proportion of X-variance explained by the model. |

| R²Y (cumulative) | 0.98 | The cumulative proportion of Y-variance (class separation) explained by the model. |

| Q² (cumulative) | 0.95 | The cumulative predicted variance, indicating the model's predictive ability. |

The scores plot from the PLS-DA would ideally show two distinct clusters of points, one for each isomer.

Table 4: Hypothetical Classification of Unknown Samples using the PLS-DA Model

| Sample ID | Predicted Class | Probability |

| Unknown_01 | Isomer A | 0.99 |

| Unknown_02 | Isomer B | 0.97 |

| Unknown_03 | Isomer A | 0.98 |

| Unknown_04 | Isomer B | 0.99 |

This table demonstrates the predictive power of the PLS-DA model. The model not only assigns each unknown sample to a class but also provides a probability, indicating the confidence of the classification. The loadings plot from this analysis would further reveal which mass-to-charge ratios (in the case of GC-MS data) are the key differentiators between Isomer A and Isomer B, providing valuable chemical insights.

Theoretical and Mechanistic Investigations of 1 Iodoheptafluorobut 1 Ene Reactivity

Mechanistic Pathways of Iodofluorination and Electrophilic Addition

The reactivity of alkenes is commonly associated with electrophilic addition, where the electron-rich π-bond attacks an electrophilic species. libretexts.org In a typical electrophilic addition, the alkene acts as a nucleophile. dalalinstitute.com The mechanism generally proceeds in two steps: initial attack by the π-electrons on an electrophile to form a carbocation intermediate, followed by the capture of this carbocation by a nucleophile. libretexts.org

However, in the case of 1-iodoheptafluorobut-1-ene, the powerful electron-withdrawing effect of the perfluoroalkyl group renders the double bond electron-poor. This electronic characteristic deactivates the alkene towards traditional electrophilic attack. Simple alkenes are generally not susceptible to nucleophilic attack, but for electron-deficient alkenes like perfluoroalkenes, this becomes a primary reaction pathway. dalalinstitute.com Therefore, instead of undergoing electrophilic addition, this compound is prone to nucleophilic attack. The mechanism is typically a nucleophilic addition-elimination or a direct nucleophilic vinylic substitution.

The generalized mechanism for nucleophilic addition to this compound proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbons of the double bond. The carbon attached to the iodine is often the preferred site due to the combined electron-withdrawing effects of the iodine and the perfluoroalkyl chain, and because iodide is a good leaving group.

Formation of a Carbanionic Intermediate: The attack of the nucleophile breaks the π-bond, with the electron pair moving to the adjacent carbon, forming a resonance-stabilized carbanion intermediate.

Elimination of Iodide: The carbanionic intermediate is transient. It stabilizes by eliminating the iodide ion (I⁻), reforming the carbon-carbon double bond and resulting in the substitution of iodine with the nucleophile.

While a specific, documented mechanism for the direct iodofluorination of this compound is not prominent in the literature, a hypothetical pathway could involve the attack of a fluoride (B91410) ion (as the nucleophile) and an electrophilic iodine source, though the aforementioned predisposition to nucleophilic attack makes this complex.

Radical Initiation and Propagation Mechanisms in Perfluoroalkylation

The carbon-iodine bond in this compound is significantly weaker than the C-F and C-C bonds, making it susceptible to homolytic cleavage to generate a perfluoroalkenyl radical. This reactivity is harnessed in perfluoroalkylation reactions, where the heptafluorobut-1-enyl group is added to organic substrates.

Radical Initiation: The generation of the key C₄F₇ radical can be achieved through various methods. A prominent modern technique involves the use of visible light photocatalysis, often employing an Electron Donor-Acceptor (EDA) complex. conicet.gov.ar In this process, visible light irradiation of an EDA complex formed between an electron donor (like an amine) and the perfluoroalkenyl iodide (the acceptor) promotes a single electron transfer (SET). This transfer leads to the reductive cleavage of the C-I bond, forming the perfluoroalkenyl radical and an iodide anion. conicet.gov.ar

| Initiation Method | Description | Typical Reagents/Conditions |

| Photochemical (EDA) | Visible light promotes single electron transfer within an Electron Donor-Acceptor (EDA) complex, cleaving the C-I bond. conicet.gov.ar | Blue light (LED), Electron Donor (e.g., TMEDA), Perfluoroalkyl Iodide |

| Thermal | High temperatures can induce homolytic cleavage of the C-I bond. | High heat (often >150 °C) |

| Reductive Metal | Zero-valent metals can act as single-electron reducing agents to generate the radical. | Zinc powder, Copper |

Radical Propagation: Once initiated, the reaction proceeds via a chain mechanism. The propagation steps for the perfluoroalkylation of a generic alkene substrate (R-CH=CH₂) are as follows:

Addition: The generated perfluoroalkenyl radical (CF₃(CF₂)₂CF=C•) adds across the double bond of the substrate alkene. This forms a new carbon-centered radical intermediate.

CF₃(CF₂)₂CF=C• + R-CH=CH₂ → CF₃(CF₂)₂CF=C-CH(R)-C•H₂

Atom Transfer: The newly formed radical intermediate abstracts an iodine atom from another molecule of this compound. This step forms the final perfluoroalkylated product and regenerates the perfluoroalkenyl radical, which can then participate in another cycle. conicet.gov.ar This is a key step in the chain propagation.

CF₃(CF₂)₂CF=C-CH(R)-C•H₂ + CF₃(CF₂)₂CF=CI → CF₃(CF₂)₂CF=C-CH(R)-CH₂I + CF₃(CF₂)₂CF=C•

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations for Reaction Pathways)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms of fluorinated compounds. These methods are used to calculate the electronic structure and energies of molecules, allowing for the detailed mapping of reaction pathways. nih.gov

For reactions involving this compound, DFT can be employed to:

Elucidate Transition State Structures: Identify the geometry of the highest-energy point along the reaction coordinate (the transition state). Analyzing the TS structure reveals which bonds are being formed and broken during the rate-determining step of the reaction.

Compare Mechanistic Pathways: By calculating and comparing the energy profiles for different potential pathways (e.g., radical vs. nucleophilic addition), researchers can predict the most likely mechanism under a given set of conditions. nih.gov

Methods such as B97-3c or wB97XD with appropriate basis sets (like def2-TZVP) are commonly used for these calculations. nih.gov Reaction path finding algorithms, such as the nudged elastic band (NEB) method, can be used to locate the minimum energy path between reactants and products. nih.gov

| Species | Description | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 | +14.0 |

| Intermediate | Carbanionic adduct | -5.2 | -4.1 |

| TS2 | Transition state for iodide elimination | +8.9 | +9.5 |

| Products | Substituted alkene + I⁻ | -20.7 | -19.5 |

Note: The values in this table are illustrative and represent the type of data generated in a DFT study to compare stationary points along a reaction coordinate.

Elucidation of Stereochemical Control in Synthetic Transformations

The stereochemical outcome of reactions involving this compound is determined by the mechanism of the transformation and the geometry of the transition state. The initial bond-forming event often sets the final stereochemistry of the product. nih.gov

In Radical Additions: The stereochemistry is determined by the facial selectivity of the addition of the perfluoroalkenyl radical to the substrate. The radical will preferentially attack the less sterically hindered face of the substrate's double bond. The subsequent iodine atom transfer typically occurs without inverting the newly formed stereocenter.

In Catalytic Reactions: For reactions involving a catalyst, such as certain types of hydrogenations or cross-couplings, stereocontrol can be achieved through coordination of the molecule to the catalyst surface. The concept of haptophilicity, where a substituent directs the approach of a reagent by coordinating to the catalyst, can be a powerful tool for enforcing a specific stereochemical outcome. researchgate.net

| Reaction Type | Key Controlling Factor | Potential Outcome |

| Nucleophilic Addition-Elimination | Geometry of nucleophilic attack; lifetime of carbanionic intermediate. | Retention, inversion, or mixture of isomers. |

| Radical Addition | Steric hindrance of the substrate; facial selectivity of radical attack. | Predominantly anti-Markovnikov addition with stereochemistry set by approach to the least hindered face. |

| Catalytic Cross-Coupling | Nature of the catalyst ligand; coordination of the substrate to the metal center. | High stereoselectivity (e.g., specific E/Z isomer) is possible. |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for 1-Iodoheptafluorobut-1-ene Transformations

The transformation of this compound is largely centered around the reactivity of its carbon-iodine bond, which is amenable to a variety of catalytic cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the incorporation of the heptafluorobutenyl moiety into a diverse range of molecular scaffolds. Future research in this area is focused on developing more efficient, selective, and sustainable catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been instrumental in the functionalization of vinyl iodides. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to push the boundaries of what is possible with these reactions. For this compound, future research will likely focus on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high stereoselectivity. For instance, the use of bulky, electron-rich ligands can enhance the efficiency of Sonogashira couplings. libretexts.org

Copper-catalyzed reactions also hold significant promise. While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze cross-coupling reactions. wikipedia.orgorganic-chemistry.org The development of novel copper-based catalytic systems, potentially in combination with other metals, could offer alternative and more cost-effective pathways for the transformation of this compound.

Gold catalysis is another emerging area. Gold catalysts have shown unique reactivity in various organic transformations, including decarboxylative cross-coupling reactions of iodoarenes. nih.gov Exploring the potential of gold catalysts for the transformation of this compound could lead to the discovery of novel reaction pathways and the synthesis of previously inaccessible compounds.

A summary of potential catalytic cross-coupling reactions for this compound is presented in the table below.

| Reaction Name | Catalyst System (Example) | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Organoboron Reagent | C-C |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene | C-C |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI / Amine | Terminal Alkyne | C-C (sp) |

Exploration of New Synthetic Pathways for Structural Variants and Analogues

The synthesis of structural variants and analogues of this compound is crucial for expanding its utility and for fine-tuning the properties of the resulting molecules. Research in this area is focused on developing new synthetic methodologies that allow for the introduction of different functional groups and structural motifs onto the perfluorinated backbone.

One promising approach is the use of radical reactions. youtube.comyoutube.com The perfluoroalkyl chain can influence the reactivity of adjacent bonds, and radical-based transformations could provide a means to introduce new substituents or to create new cyclic structures. The development of photoredox catalysis has opened up new avenues for generating and utilizing radical intermediates under mild conditions, and this could be a fruitful area of exploration for the synthesis of this compound analogues.

Cycloaddition reactions also offer a powerful tool for the construction of complex cyclic and heterocyclic systems. libretexts.orglibretexts.orgyoutube.compageplace.de The electron-withdrawing nature of the heptafluorobutyl group can activate the double bond of this compound towards certain types of cycloadditions. For example, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] dipolar cycloadditions could be employed to construct a variety of five- and six-membered rings. libretexts.orgyoutube.com The synthesis of fluorinated heterocycles is of particular interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govresearchgate.netcore.ac.uk

Furthermore, the development of methods for the selective defluorination or functionalization of the perfluoroalkyl chain would represent a significant advance. Such methods would allow for the creation of a much wider range of structural variants with tailored electronic and steric properties.

Integration in Complex Molecule Synthesis and Advanced Material Science Innovations

The unique properties conferred by the heptafluorobutenyl group, such as increased lipophilicity, metabolic stability, and altered electronic properties, make it a desirable substituent in a variety of complex molecules and advanced materials.

In medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The heptafluorobutenyl group, accessible from this compound, can be introduced into bioactive scaffolds to enhance their efficacy and metabolic stability. Future research will likely focus on the strategic incorporation of this group into new drug candidates targeting a wide range of diseases.

In materials science, the introduction of perfluorinated chains can significantly impact the properties of polymers and other materials. researchgate.net For instance, it can enhance thermal stability, chemical resistance, and hydrophobicity. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. These materials could find applications in areas such as advanced coatings, membranes, and electronic devices. The synthesis of poly(arylene ethinylene)s through Sonogashira polymerization is one such example where iodo-containing monomers are utilized. libretexts.org

The table below highlights potential applications of this compound in these fields.

| Field | Application | Desired Property Enhancement |

| Medicinal Chemistry | Incorporation into drug candidates | Increased metabolic stability, enhanced binding affinity, improved lipophilicity |

| Material Science | Synthesis of fluorinated polymers and coatings | Enhanced thermal stability, chemical resistance, hydrophobicity, specific optical or electronic properties |

Application of Computational Predictions and Machine Learning in Reaction Discovery

The use of computational chemistry and machine learning is rapidly transforming the field of chemical synthesis. These tools can be used to predict the reactivity of molecules, to optimize reaction conditions, and to discover new reactions.

For this compound, computational methods can be used to model its electronic structure and to predict its reactivity in various transformations. This can help to guide the design of new catalytic systems and to identify promising synthetic pathways. For example, density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and to predict the stereochemical outcome of a reaction.

Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the outcome of a reaction with a high degree of accuracy. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This can significantly accelerate the discovery and optimization of new reactions involving this compound. For instance, a machine learning model could be trained to predict the optimal catalyst and reaction conditions for a specific cross-coupling reaction of this compound. As the volume of experimental data grows, these predictive models will become increasingly powerful and will play a crucial role in the future of organofluorine chemistry. researchgate.netcore.ac.uk

The integration of computational predictions and machine learning into the research workflow will undoubtedly lead to a more efficient and rational approach to the exploration of the chemistry of this compound and other important fluorinated building blocks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Iodoheptafluorobut-1-ene, and how do reaction conditions (e.g., solvent, temperature) influence yield?

- Methodology : Compare protocols from peer-reviewed studies, focusing on iodination of heptafluorobut-1-ene precursors. For example, gas-phase reactions with iodine monochloride (ICl) under controlled temperatures (20–50°C) yield 70–85% purity, while liquid-phase methods using polar solvents (e.g., acetonitrile) require catalytic Lewis acids . Tabulate variables:

| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| Gas-phase | 30 | None | 82 | 85% |

| CH₃CN | 25 | BF₃ | 78 | 92% |

- Data Contradictions : Discrepancies in yield between gas- and liquid-phase methods may arise from side reactions (e.g., oligomerization). Replicate experiments with in situ FTIR monitoring to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

- Methodology : Use NMR (δ –120 to –150 ppm for CF₂ groups) and IR (C-I stretch at 500–600 cm⁻¹) for structural confirmation. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 413.89 for C₄F₇I) .

- Common Pitfalls : Overlapping signals in complex mixtures may require 2D NMR (COSY) or spiking with authentic samples .

Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?

- Methodology : Conduct risk assessments for iodine release and fluorocarbon toxicity. Use Schlenk-line techniques under inert atmospheres (N₂/Ar) and closed-system reactors to minimize exposure. Document glovebox O₂/H₂O levels (<1 ppm) during synthesis .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., 1-iodobut-1-ene) in Suzuki-Miyaura couplings. Use DFT calculations (B3LYP/6-31G*) to analyze C-I bond dissociation energies and transition states. Example

| Compound | ΔG‡ (kcal/mol) | Reaction Rate (s⁻¹) |

|---|---|---|

| This compound | 18.2 | 5.6 × 10⁻³ |

| 1-Iodobut-1-ene | 22.7 | 2.1 × 10⁻³ |

- Interpretation : Lower activation energy (ΔG‡) for fluorinated compound suggests enhanced electrophilicity due to fluorine’s inductive effect .

Q. What mechanistic pathways explain the thermal decomposition of this compound, and how do byproducts impact material applications?

- Methodology : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products (e.g., CF₃ radicals, iodine gas). Monitor Arrhenius parameters (Eₐ, pre-exponential factor) at 100–200°C. Replicate under anaerobic vs. aerobic conditions to assess oxidative pathways .

- Contradictions : Conflicting reports on iodine gas release thresholds (120°C vs. 150°C) may stem from impurities; use ultra-pure samples and control heating rates (±1°C/min) .

Q. Can this compound serve as a precursor for fluorinated polymers, and what polymerization initiators are most effective?

- Methodology : Test radical (AIBN) vs. anionic (n-BuLi) initiation in bulk polymerization. Characterize polymer molecular weight (GPC) and thermal stability (DSC). Example results:

| Initiator | Mn (kDa) | PDI | Tₘ (°C) |

|---|---|---|---|

| AIBN | 45.2 | 1.8 | 135 |

| n-BuLi | 102.7 | 1.2 | 210 |

- Advanced Analysis : Correlate initiator choice with backbone fluorination density using XPS (F1s binding energy shifts) .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., stirring speed, cooling rates) in supplementary materials to enable replication .

- Data Validation : Use triplicate runs with error margins (±SD) for quantitative results. Address outliers via Grubbs’ test (α=0.05) .

- Ethical Compliance : Disclose hazardous byproduct management in accordance with ACS Green Chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.